molecular formula C8H11NO B1148659 3-propoxypyridine CAS No. 14773-53-6

3-propoxypyridine

Cat. No.: B1148659
CAS No.: 14773-53-6
M. Wt: 137
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Description

3-Propoxypyridine is a pyridine derivative featuring a propoxy group (-OCH₂CH₂CH₃) at the 3-position of the aromatic ring. Pyridine-based compounds are pivotal in medicinal chemistry and material science due to their electronic versatility and bioactivity . Substituents at the 3-position, such as amino, hydroxyl, or alkoxy groups, significantly influence reactivity, solubility, and biological interactions .

Properties

CAS No.

14773-53-6

Molecular Formula

C8H11NO

Molecular Weight

137

Synonyms

3-propoxypyridine

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-propoxypyridine can be achieved through several methods. One common approach involves the reaction of 3-hydroxypyridine with propyl bromide in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions in an appropriate solvent like acetone or dimethylformamide (DMF).

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as distillation or recrystallization are employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions: 3-Propoxypyridine undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form 3-propoxy-2-pyridinecarboxylic acid.

    Reduction: Reduction reactions can convert it into 3-propoxy-2-pyridinemethanol.

    Substitution: It can participate in nucleophilic substitution reactions, where the propoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products:

    Oxidation: 3-Propoxy-2-pyridinecarboxylic acid.

    Reduction: 3-Propoxy-2-pyridinemethanol.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

3-Propoxypyridine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme interactions and as a ligand in coordination chemistry.

    Industry: Used in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-propoxypyridine depends on its specific application. In medicinal chemistry, it may act by interacting with specific enzymes or receptors, altering their activity. The propoxy group can influence the compound’s binding affinity and specificity towards its molecular targets.

Comparison with Similar Compounds

Substituent Effects and Functional Group Comparison

Compound Substituent Key Properties/Applications References
This compound -OCH₂CH₂CH₃ (propoxy) Likely moderate lipophilicity; potential use in drug design for improved membrane permeability. Ether group reduces polarity compared to hydroxyl analogs. Inferred
3-Hydroxypyridine -OH (hydroxyl) High polarity due to H-bonding; used in coordination chemistry and as a metabolic intermediate .
3-Aminopyridine -NH₂ (amino) Basic character; employed in neurological research (e.g., potassium channel modulation) .
3-Methoxypyridine -OCH₃ (methoxy) Lower steric hindrance than propoxy; common in agrochemicals and catalysts .
5-(3-Ethoxyphenyl)-3-hydroxypyridine -OCH₂CH₃ (ethoxy) and -OH Dual functional groups enhance solubility and bioactivity; studied in antibacterial contexts .

Key Observations:

  • Electronic Effects : Alkoxy groups (e.g., methoxy, propoxy) donate electrons via resonance, stabilizing the pyridine ring and influencing reactivity in substitution reactions .
  • Steric Considerations : The longer propyl chain in this compound may introduce steric hindrance, affecting binding to biological targets compared to smaller substituents like methoxy .

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